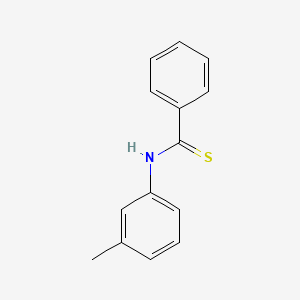
N-(m-Tolyl)benzothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(m-Tolyl)benzothioamide is a compound belonging to the class of benzothioamides, which are sulfur-containing analogs of benzamides. These compounds are of significant interest due to their biological activity and their role as building blocks in the synthesis of various sulfur-containing compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-(m-Tolyl)benzothioamide can be synthesized through several methods. One common approach involves the transformation of N-aryl-substituted benzamides to N-aryl-substituted benzothioamides using thiating reagents. For instance, N-isopropyldithiocarbamate isopropyl ammonium salt can be used as a novel thiating reagent in a one-pot procedure, which offers high yields and pure products under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves the use of efficient and scalable methods such as the Beckmann rearrangement, which converts ketoxime substrates to thioamides in the presence of reagents like phosphorus pentasulfide (P4S10) or Lawesson’s reagent .
Analyse Chemischer Reaktionen
Types of Reactions: N-(m-Tolyl)benzothioamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thioamide group to a sulfoxide or sulfone.
Reduction: The thioamide group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Wissenschaftliche Forschungsanwendungen
N-(m-Tolyl)benzothioamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(m-Tolyl)benzothioamide involves its interaction with molecular targets and pathways. The thioamide group can form strong interactions with metal ions and proteins, which can modulate their activity. This interaction is crucial for its biological effects, such as enzyme inhibition or activation .
Vergleich Mit ähnlichen Verbindungen
- N-(p-Tolyl)benzothioamide
- N-(o-Tolyl)benzothioamide
- N-Phenylbenzothioamide
Comparison: N-(m-Tolyl)benzothioamide is unique due to the position of the methyl group on the aromatic ring, which can influence its reactivity and biological activity compared to its ortho- and para-substituted analogs . This positional difference can affect the compound’s ability to interact with molecular targets and its overall stability.
Eigenschaften
Molekularformel |
C14H13NS |
|---|---|
Molekulargewicht |
227.33 g/mol |
IUPAC-Name |
N-(3-methylphenyl)benzenecarbothioamide |
InChI |
InChI=1S/C14H13NS/c1-11-6-5-9-13(10-11)15-14(16)12-7-3-2-4-8-12/h2-10H,1H3,(H,15,16) |
InChI-Schlüssel |
QQBQXFWEYNSFRN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)NC(=S)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



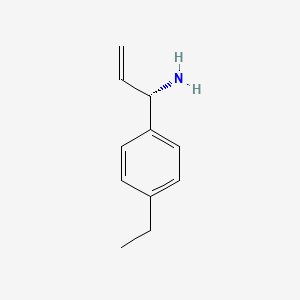
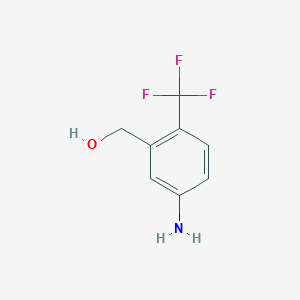

![(S)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL](/img/structure/B13033782.png)
![[(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]thiolan-3-yl] 2,4-dimethoxybenzoate](/img/structure/B13033788.png)
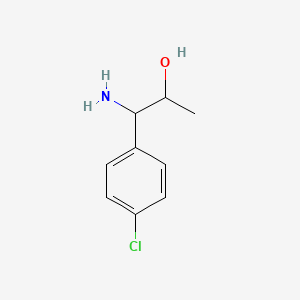
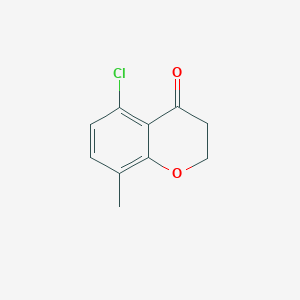
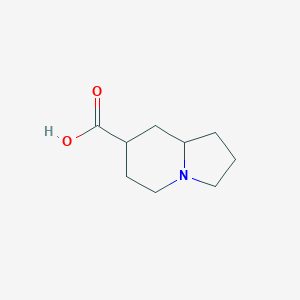

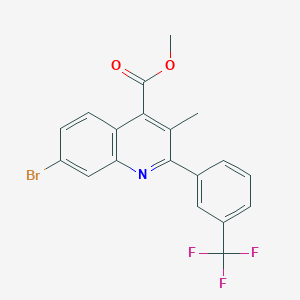
![5-Methyl-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B13033824.png)

![Methyl 4-chloro-7-methylthieno[3,2-D]pyrimidine-6-carboxylate](/img/structure/B13033833.png)
